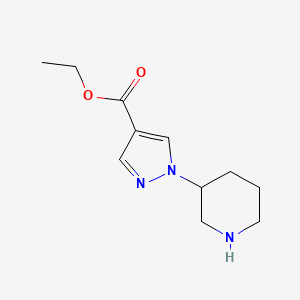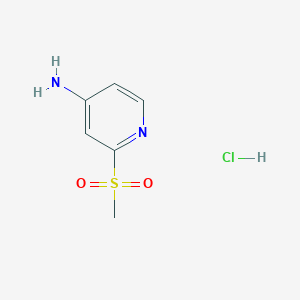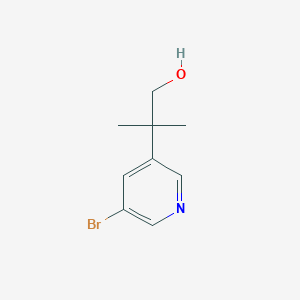
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL
Descripción general
Descripción
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL, commonly referred to as 5-bromopyridine, is an organic compound with a molecular formula of C7H9BrO. It is a colorless solid that is insoluble in water, but soluble in most organic solvents. 5-bromopyridine is used as a reagent in organic synthesis, as well as in the synthesis of a variety of other compounds. It is also used as a catalyst in a variety of reactions.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
The compound and its derivatives play a crucial role in organic synthesis and the development of various chemical structures. For instance, it serves as an intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its importance in the field of medicinal chemistry (Lei et al., 2015). Furthermore, it's involved in the formation of polymetallic architectures and enables the tuning of electronic properties, showcasing its utility in materials science and electronics (Stagni et al., 2008).
Biofuel Production
In the realm of sustainable energy, derivatives of the compound are instrumental in biofuel production. Research indicates that engineered enzymes can convert glucose to biofuels like isobutanol, a derivative of 2-methylpropan-1-ol, under anaerobic conditions. This process is significant for biofuel commercialization, marking a noteworthy application in renewable energy (Bastian et al., 2011).
Catalysis and Chemical Reactions
The compound is also pivotal in catalysis and chemical reactions. For example, it's used in the selective amination of polyhalopyridines, highlighting its role in facilitating specific chemical transformations, which is fundamental in drug synthesis and material science (Ji et al., 2003).
Polymer and Material Science
In polymer and material science, the compound contributes to the synthesis of amino-functionalized polymers, indicating its significance in creating new materials with specific properties. This has implications for various industries, including medical, automotive, and electronics (Ritter et al., 2016).
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCHIDRQVQHFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
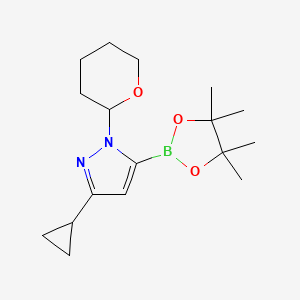

![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)
![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)
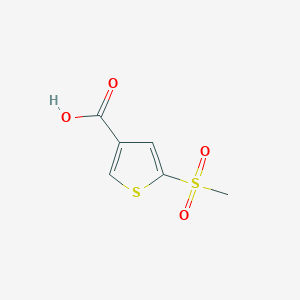


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
